2-Iodo-6-nitronaphthalene
Description
Significance of Halogenated Nitronaphthalenes in Synthetic Methodologies
Halogenated nitronaphthalenes are a class of compounds that serve as important precursors in various synthetic pathways. The presence of both a halogen and a nitro group on the naphthalene (B1677914) ring system creates a versatile platform for a range of chemical transformations.
The nitro group, being strongly electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution, but also activates it for nucleophilic aromatic substitution. This electronic effect is fundamental to the reactivity of these compounds. Furthermore, the nitro group can be readily reduced to an amino group, which opens up another avenue for functionalization, leading to the synthesis of dyes, pharmaceuticals, and other nitrogen-containing organic molecules.
The halogen atom, in this case, iodine, is an excellent leaving group in nucleophilic substitution and cross-coupling reactions. This allows for the introduction of a wide variety of substituents onto the naphthalene core. The specific position of the halogen and nitro groups influences the regioselectivity of these reactions.
The interplay between the electron-withdrawing nitro group and the halogen substituent makes halogenated nitronaphthalenes valuable building blocks in the construction of complex molecular architectures. Their utility is demonstrated in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials with specific electronic properties.
Overview of Research Trajectories for 2-Iodo-6-nitronaphthalene
Research involving this compound and related compounds primarily focuses on their application as intermediates in organic synthesis. The inherent reactivity of the carbon-iodine bond and the nitro group allows for a diverse range of chemical modifications.
One major research trajectory involves the use of halogenated nitronaphthalenes in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex polycyclic aromatic systems.
Another area of investigation is the reduction of the nitro group to an amine. The resulting amino-iodonaphthalene can then undergo further transformations, such as diazotization followed by substitution, to introduce a variety of functional groups.
Furthermore, the synthesis of various substituted nitronaphthalenes is an active area of research. For instance, domino reactions of Morita–Baylis–Hillman acetates have been employed to synthesize 1,3,6-trisubstituted naphthalenes, including derivatives of 6-nitronaphthalene. mdpi.com These methods provide efficient routes to novel naphthalene-based structures with potential applications in materials science and medicinal chemistry.
While specific research exclusively on this compound is not extensively documented in publicly available literature, the established reactivity patterns of similar halogenated nitronaphthalenes provide a strong indication of its potential synthetic utility.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 58258-68-7 | |
| Molecular Formula | C₁₀H₆INO₂ | uni.lu |
| Molecular Weight | 299.07 g/mol | uni.lu |
| Monoisotopic Mass | 298.94434 Da | uni.lu |
| Predicted XlogP | 3.9 | uni.lu |
Table 2: Related Halogenated Nitronaphthalene Compounds and their Synthesis
| Compound | Synthesis Method | Reference |
| 1-Bromo-2-iodo-6-nitronaphthalene | From 1-bromo-6-nitro-p-toluenesulphon-2-naphthalide by hydrolysis, diazotisation, and Sandmeyer reaction. | rsc.org |
| 1-Iodo-6-nitronaphthalene | Diazotization of the corresponding nitroamine and reaction with potassium iodide. | rsc.org |
| 4-Iodo-6-nitro-1-naphthylamine | From the corresponding mercuriacetate derivative and iodine/potassium iodide. | rsc.org |
| 1-Bromo-4-iodo-6-nitronaphthalene | Diazotization of 4-iodo-6-nitro-1-naphthylamine and subsequent Sandmeyer reaction with cuprous bromide. | rsc.org |
| 1-Halo-5-nitronaphthalene | Halogenation of 1-nitronaphthalene (B515781). | google.com |
Structure
3D Structure
Properties
CAS No. |
58258-68-7 |
|---|---|
Molecular Formula |
C10H6INO2 |
Molecular Weight |
299.06 g/mol |
IUPAC Name |
2-iodo-6-nitronaphthalene |
InChI |
InChI=1S/C10H6INO2/c11-9-3-1-8-6-10(12(13)14)4-2-7(8)5-9/h1-6H |
InChI Key |
HOSUDLAAQNPVAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)I)C=C1[N+](=O)[O-] |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 2 Iodo 6 Nitronaphthalene
Transformations Involving the Aryl Halide Moiety
The carbon-iodine bond in 2-iodo-6-nitronaphthalene is a key site for various metal-catalyzed and nucleophilic substitution reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for these transformations. researchgate.net
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an organohalide. libretexts.org In the context of nitroarenes, this reaction can sometimes proceed with an unexpected denitrative pathway, where the nitro group is replaced instead of the halide. However, the typical Suzuki-Miyaura reaction targets the C-I bond. For this compound, the coupling with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to form a C-C bond at the 2-position of the naphthalene (B1677914) ring. libretexts.orgmdpi.com
Recent research has shown that palladium catalysts can also facilitate the denitrative coupling of nitroarenes. researchgate.netacs.org This reactivity is influenced by the choice of ligand and reaction conditions. For instance, using a Pd/BrettPhos catalyst system has been effective in promoting denitrative Suzuki-Miyaura-type couplings. acs.org The proposed mechanism involves the oxidative addition of the nitroarene to the palladium(0) complex. mdpi.com While this pathway is documented for nitroarenes in general, specific studies on the competitive Suzuki-Miyaura coupling at the C-I versus the C-NO2 bond of this compound would be needed to determine the precise outcome under various conditions.
Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound This table is based on general principles of Suzuki-Miyaura reactions and does not represent experimentally verified data for this specific compound.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Phenyl-6-nitronaphthalene |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds from aryl halides and amines. organic-chemistry.orgwikipedia.org This reaction is highly effective for synthesizing a wide range of aryl amines. researchgate.netnih.gov For this compound, this reaction would involve coupling with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base to yield the corresponding 2-amino-6-nitronaphthalene derivative. purdue.eduwuxiapptec.com The choice of ligand is crucial, with bulky, electron-rich phosphines often providing the best results. researchgate.net
Similarly, the Buchwald-Hartwig etherification allows for the synthesis of diaryl ethers from aryl halides and phenols. organic-chemistry.org This process involves a palladium catalyst and a suitable ligand to couple this compound with a phenol, forming a C-O bond.
Table 2: Representative Buchwald-Hartwig Reactions of this compound This table illustrates potential reactions based on the general scope of the Buchwald-Hartwig amination and etherification.
| Entry | Coupling Partner | Catalyst | Ligand | Base | Product |
|---|---|---|---|---|---|
| 1 | Aniline (Amination) | Pd₂(dba)₃ | XPhos | NaOtBu | N-(6-Nitronaphthalen-2-yl)aniline |
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orggold-chemistry.org This reaction is a reliable method for synthesizing arylalkynes. thalesnano.com When applied to this compound, it would result in the formation of a 2-alkynyl-6-nitronaphthalene derivative. While many Sonogashira couplings are performed under anaerobic conditions, newer methods have been developed that are less restrictive. organic-chemistry.org
A significant variation is the carbonylative Sonogashira coupling, where carbon monoxide is introduced to form an alkynyl ketone. organic-chemistry.orgnih.govnih.gov This reaction can be carried out using a palladium catalyst and a source of carbon monoxide, such as molybdenum hexacarbonyl, which offers a safer alternative to CO gas. organic-chemistry.org For this compound, this would yield a (6-nitronaphthalen-2-yl)(alkynyl)methanone. Some protocols for this reaction have been optimized to be efficient even at room temperature. nih.gov Denitrative Sonogashira-type couplings of nitroarenes have also been reported, providing an alternative route to C(sp²)–C(sp) bond formation. rsc.org
Table 3: Sonogashira and Carbonylative Sonogashira Coupling of this compound This table outlines expected products from these coupling reactions.
| Entry | Reagent | Reaction Type | Catalyst System | Product |
|---|---|---|---|---|
| 1 | Phenylacetylene | Sonogashira | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-(Phenylethynyl)-6-nitronaphthalene |
Reductive cross-electrophile coupling is a nickel-catalyzed reaction that couples two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a reducing agent. u-tokyo.ac.jp This method has become increasingly important for C(sp²)-C(sp³) bond formation. orgsyn.org In this reaction, this compound would react with an alkyl halide in the presence of a nickel catalyst and a reductant, like manganese metal, to form a 2-alkyl-6-nitronaphthalene. ucsb.edu This approach avoids the need for pre-formed organometallic reagents. Photoredox catalysis has also been employed to facilitate such couplings. nih.gov The mechanism is thought to involve the formation of an alkyl radical which then reacts with a Ni(II)-aryl intermediate. orgsyn.org
Table 4: Illustrative Reductive Cross-Electrophile Coupling This table shows a potential application of this coupling method.
| Entry | Alkyl Halide | Catalyst System | Reductant | Product |
|---|
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups. nih.gov The nitro group in this compound is a strong electron-withdrawing group, which activates the naphthalene ring towards nucleophilic attack. pressbooks.pubdalalinstitute.com In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, iodide), forming a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com The subsequent departure of the iodide ion restores the aromaticity of the ring.
The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups, especially when they are positioned ortho or para to the leaving group. pressbooks.pubosti.gov In this compound, the nitro group is at the 6-position, which is para-like to the 2-position, thus facilitating SNAr at the C-I bond. A wide range of nucleophiles, including alkoxides, thiolates, and amines, can participate in these reactions.
Table 5: Potential SNAr Reactions of this compound This table provides examples of SNAr reactions with different nucleophiles.
| Entry | Nucleophile | Solvent | Product |
|---|---|---|---|
| 1 | Sodium methoxide (B1231860) (CH₃ONa) | Methanol | 2-Methoxy-6-nitronaphthalene |
| 2 | Sodium thiophenoxide (C₆H₅SNa) | DMF | 2-(Phenylthio)-6-nitronaphthalene |
Palladium-Catalyzed Cross-Coupling Reactions
Sonogashira Coupling and Carbonylative Variants
Reactions of the Nitro Group
The nitro group of this compound is a key functional group that dictates much of its reactivity. Its strong electron-withdrawing nature and susceptibility to reduction are central to its chemical transformations.
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing a pathway to anilines and their derivatives, which are valuable intermediates. sci-hub.stmasterorganicchemistry.com This transformation can be achieved through various methods, including catalytic hydrogenation and the use of metal reductants in acidic media. masterorganicchemistry.comlkouniv.ac.in
Commonly employed methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: This method utilizes catalysts such as palladium, platinum, or Raney nickel in the presence of hydrogen gas. sci-hub.stlkouniv.ac.in It is often considered a "clean" and efficient method. sci-hub.st
Metal/Acid Reduction: A classic and effective method involves the use of metals like iron, tin, or zinc in the presence of a strong acid, such as hydrochloric acid. masterorganicchemistry.comlkouniv.ac.in
Transfer Hydrogenation: This method uses a hydrogen donor molecule in the presence of a catalyst. sci-hub.st
The choice of reducing agent and reaction conditions can be critical, especially when other reducible functional groups are present in the molecule. sci-hub.st For instance, in the case of this compound, the iodo group's potential to be reduced must be considered. The selection of a chemoselective reduction method that specifically targets the nitro group while leaving the carbon-iodine bond intact is crucial for the synthesis of 2-amino-6-iodonaphthalene.
The resulting 2-amino-6-iodonaphthalene is a valuable bifunctional molecule. The amino group is electron-donating, activating the aromatic ring towards electrophilic substitution, while the iodine atom can participate in various cross-coupling reactions.
Table 1: Common Reagents for Nitro Group Reduction
| Reagent/System | Description | Common Conditions |
|---|---|---|
| H₂/Pd, Pt, or Ni | Catalytic hydrogenation. sci-hub.stlkouniv.ac.in | Hydrogen gas, catalyst, solvent (e.g., ethanol). masterorganicchemistry.com |
| Fe, Sn, or Zn/HCl | Metal in acidic medium. masterorganicchemistry.comlkouniv.ac.in | Metal powder, concentrated acid, often with heating. lkouniv.ac.in |
| SnCl₂ | Tin(II) chloride, a milder reducing agent. masterorganicchemistry.com | Often used in ethanol. masterorganicchemistry.com |
| Na₂S/H₂O or (NH₄)₂S | Zinin reduction. unimi.it | Aqueous or alcoholic solution. |
The nitro group (–NO₂) is a powerful electron-withdrawing group, significantly influencing the reactivity of the naphthalene ring in this compound. This effect is a combination of both inductive and resonance effects. libretexts.org
Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework. libretexts.org
Resonance Effect: The nitro group can delocalize the π-electrons of the aromatic ring, creating resonance structures with a positive charge on the ring, particularly at the ortho and para positions relative to the nitro group. libretexts.org
This strong electron withdrawal deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). lkouniv.ac.in Electrophiles, which are electron-seeking, are less likely to attack the electron-deficient ring. lkouniv.ac.inmsu.edu
Conversely, the electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNA_r). orgosolver.comlibretexts.orglumenlearning.com The ring becomes more susceptible to attack by nucleophiles, especially at positions ortho and para to the nitro group. libretexts.orglumenlearning.com In this compound, the nitro group at the 6-position would activate the ring for nucleophilic attack.
The presence of the iodine atom at the 2-position further modifies the ring's reactivity. Halogens are generally deactivating towards EAS due to their inductive electron withdrawal but are ortho-, para-directing due to their ability to donate a lone pair of electrons through resonance. libretexts.org In the context of S_NAr, the iodine atom can act as a leaving group. libretexts.org
Reduction Reactions to Amine and Other Nitrogen-Containing Derivatives
Cycloaddition and Annulation Reactions
The modified electronic nature of the naphthalene system in this compound allows it to participate in specific cycloaddition and annulation reactions, leading to the formation of more complex polycyclic structures.
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring. wikipedia.org It typically occurs between a conjugated diene (the 4π component) and a dienophile (the 2π component). wikipedia.orgorganic-chemistry.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. organic-chemistry.org
Due to the electron-withdrawing nitro group, the double bonds within the naphthalene ring of this compound can exhibit dienophilic character. researchgate.netresearchgate.net This allows it to react with electron-rich dienes in what is known as an inverse-electron-demand Diels-Alder reaction, or more commonly, it can participate as a dienophile in a normal electron-demand Diels-Alder reaction where the diene is sufficiently reactive. organic-chemistry.orgresearchgate.net
Studies have shown that nitronaphthalenes can act as dienophiles, reacting with various dienes to form phenanthrene (B1679779) derivatives after an aromatization step. researchgate.net The reaction's viability and regioselectivity are influenced by the substituents on both the nitronaphthalene and the diene. researchgate.netresearchgate.net For this compound, the reaction would involve one of the double bonds of the nitro-substituted ring acting as the dienophile.
Table 2: Key Components of a Diels-Alder Reaction
| Component | Role | Electronic Requirement (Normal Demand) | Example |
|---|---|---|---|
| Diene | 4π-electron system | Electron-rich | Butadiene, Danishefsky's diene researchgate.net |
The presence of two reactive sites, the carbon-iodine bond and the nitro group, allows this compound to be a precursor for intramolecular cyclization and heterocyclic annulation reactions. These reactions are valuable for constructing fused ring systems.
For instance, after reduction of the nitro group to an amine, the resulting 2-amino-6-iodonaphthalene possesses both a nucleophilic amino group and an iodo-substituted carbon. This arrangement is suitable for intramolecular reactions, such as those forming a third ring fused to the naphthalene core. Palladium-catalyzed reactions, for example, could be employed to facilitate C-N bond formation.
Furthermore, annulation reactions, where a new ring is formed on an existing one, can be envisioned. Domino reactions starting from precursors to nitronaphthalenes have been used to build substituted naphthalenes and quinolines. mdpi.com While specific examples for this compound are not extensively documented in the provided context, its structure lends itself to such synthetic strategies for creating polycyclic aromatic or heterocyclic compounds. researchgate.netrsc.org
Diels-Alder Reactions as Dienophiles
Advanced Mechanistic Elucidation
Understanding the detailed mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. Advanced techniques are employed to probe these reaction pathways.
Mechanistic studies often involve a combination of experimental and computational methods. For example, in nucleophilic aromatic substitution reactions, the formation of a Meisenheimer complex, a key intermediate, can be studied. libretexts.orglumenlearning.com This intermediate is a negatively charged species formed by the addition of the nucleophile to the aromatic ring. libretexts.org Its stability, which is enhanced by electron-withdrawing groups like the nitro group, is a critical factor in the reaction mechanism. libretexts.orglumenlearning.com
Computational chemistry, using methods like Density Functional Theory (DFT), can provide insights into the electronic structure, reaction energies, and transition state geometries. Such calculations can help predict the regioselectivity of reactions, such as identifying the most likely site for nucleophilic or electrophilic attack, and can rationalize observed experimental outcomes. For instance, DFT could be used to model the Diels-Alder reaction involving this compound to understand the orbital interactions (HOMO-LUMO) that govern the cycloaddition. organic-chemistry.org
Kinetic studies are also essential for elucidating mechanisms. By measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature), the rate law can be determined, providing evidence for the proposed mechanism, such as whether the reaction is unimolecular or bimolecular.
Through these advanced studies, a deeper understanding of the reactivity of complex molecules like this compound can be achieved, paving the way for its application in the synthesis of novel and complex chemical structures.
Oxidative Addition Pathways in Catalytic Cycles
The reactivity of this compound in catalytic cycles is fundamentally dictated by the presence of the carbon-iodine (C-I) bond, which makes it a suitable substrate for oxidative addition reactions. This step is a cornerstone of many transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Ullmann reactions. researchgate.netnumberanalytics.com Oxidative addition involves the insertion of a low-valent metal center (e.g., Palladium(0) or Copper(I)) into the C-I bond. This process results in the formal oxidation of the metal and an increase in its coordination number by two. libretexts.org
The general mechanism for the oxidative addition of an aryl halide (Ar-X) to a metal center (M) can be represented as: Ar-X + M(0) -> [Ar-M(II)-X]
In the context of palladium-catalyzed reactions, the process typically begins with the oxidative addition of the aryl iodide to a Pd(0) complex. chemrxiv.org This forms a Pd(II) aryl complex, which then proceeds through subsequent steps like transmetalation and reductive elimination to form the final coupled product and regenerate the Pd(0) catalyst. numberanalytics.comchemrxiv.org For aryl iodides, the oxidative addition step is generally fast and efficient.
While specific kinetic studies detailing the oxidative addition of this compound are not extensively documented in the provided literature, its reactivity can be inferred from its structure. The presence of the electron-withdrawing nitro (-NO₂) group is expected to make the naphthalene ring electron-deficient. This electronic property can influence the rate of oxidative addition, a crucial step in catalytic processes like cross-coupling reactions. numberanalytics.com The C-I bond is the most reactive among aryl halides (I > Br > Cl) for this type of reaction, making this compound a highly viable substrate for forming new carbon-carbon or carbon-heteroatom bonds.
Possible catalytic cycles involving this compound as a substrate are outlined in the table below, based on general mechanisms for aryl halides.
| Catalytic Cycle | Metal Catalyst (Typical) | Oxidative Addition Step | Key Features |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium(0) | Ar-I + Pd(0)L₂ → Ar-Pd(II)(I)L₂ | Forms a C-C bond with an organoboron reagent. The oxidative addition is the initial, rate-determining step in many cases. chemrxiv.org |
| Heck Reaction | Palladium(0) | Ar-I + Pd(0)L₂ → Ar-Pd(II)(I)L₂ | Couples the aryl group with an alkene. Oxidative addition precedes alkene insertion and β-hydride elimination. numberanalytics.com |
| Ullmann Condensation | Copper(I) | Ar-I + Cu(I) → Ar-Cu(III)-I | A proposed pathway involves a Cu(I)/Cu(III) cycle, initiated by oxidative addition, typically for forming C-N, C-O, or C-S bonds. researchgate.net |
Ar represents the 6-nitronaphthalen-2-yl moiety from this compound. L represents a ligand.
Intersystem Crossing (ISC) Dynamics and Non-Radiative Deactivation
The photophysical behavior of this compound is dominated by highly efficient non-radiative deactivation processes, primarily driven by intersystem crossing (ISC). This characteristic is a hallmark of nitroaromatic compounds. rsc.org Upon photoexcitation, these molecules typically exhibit vanishingly low fluorescence quantum yields because the excited singlet states are rapidly depopulated through non-radiative pathways that are much faster than fluorescence. rsc.orgresearchgate.net
For nitronaphthalene derivatives, ultrafast ISC from the lowest excited singlet state (S₁) to the triplet manifold (Tₙ) is the principal deactivation channel. d-nb.inforesearchgate.net Ab initio nonadiabatic molecular dynamics studies on 2-nitronaphthalene (B181648), a closely related parent compound, reveal that ISC occurs on an ultrafast timescale, with a characteristic time of approximately 0.7 picoseconds. d-nb.info This rapid transition is facilitated by a small energy gap and significant spin-orbit coupling between the involved singlet and triplet states. d-nb.infonih.gov The process often involves population transfer to a higher-lying triplet state (like T₂), which then rapidly undergoes internal conversion to the lowest triplet state (T₁). nih.gov
The presence of an iodine atom in the this compound structure is expected to further accelerate this process significantly due to the "heavy-atom effect." The large nuclear charge of iodine enhances spin-orbit coupling, which is the interaction between the electron's spin and its orbital motion. d-nb.info This enhanced coupling dramatically increases the probability of spin-forbidden transitions, such as intersystem crossing between singlet and triplet states. Therefore, the combination of the nitro group, which already promotes efficient ISC, and the iodo substituent makes non-radiative deactivation via ISC an exceptionally dominant pathway in this compound. This renders the molecule essentially non-fluorescent and gives its excited singlet state an extremely short lifetime, likely in the femtosecond to low picosecond range. researchgate.netnih.gov
The deactivation dynamics for nitronaphthalene derivatives, which provide a model for this compound, are summarized below.
| Compound | Key Photophysical Process | Observed Timescale | Mechanism | Reference |
|---|---|---|---|---|
| 2-Nitronaphthalene | Intersystem Crossing (S₁ → Tₙ) | ~0.7 ps | Ultrafast population of triplet states via two distinct ISC pathways involving different electronic states. d-nb.info | d-nb.info |
| 1-Nitronaphthalene (B515781) | Intersystem Crossing (S₁ → T₂) | ~200 fs | Population of the T₂ state is followed by internal conversion to T₁. The process is nearly barrierless. nih.gov | nih.gov |
| Nitroaromatics (General) | Non-radiative Deactivation | fs - ps | Efficient ISC (kISC > 10¹¹ s⁻¹) from S₁ to Tₙ states prevents fluorescence. rsc.org | rsc.org |
| This compound | Intersystem Crossing (Predicted) | Ultrafast (likely fs) | The nitro group facilitates fast ISC, and the heavy iodine atom is expected to further increase the ISC rate via enhanced spin-orbit coupling. | Inferred from rsc.orgd-nb.info |
Derivatization and Advanced Functionalization of 2 Iodo 6 Nitronaphthalene Scaffolds
Synthesis of Polyfunctionalized Naphthalene (B1677914) Derivatives
The strategic functionalization of 2-iodo-6-nitronaphthalene enables the synthesis of a wide array of poly-substituted naphthalene derivatives. The carbon-iodine bond is particularly amenable to transition-metal-catalyzed cross-coupling reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation. acs.orgnih.gov
Palladium-catalyzed reactions are especially prominent. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a reliable method for creating biaryl systems. rose-hulman.edu In this context, this compound can be coupled with various arylboronic acids to introduce new aryl substituents at the C-2 position. The reaction typically proceeds under mild conditions and shows tolerance for a wide range of functional groups. rose-hulman.edubeilstein-journals.org
Another key transformation is the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orgorganic-chemistry.org This reaction is instrumental in introducing alkynyl moieties onto the naphthalene core, which can serve as handles for further functionalization or as components of larger conjugated systems. washington.edursc.org The reaction is typically catalyzed by a combination of palladium and copper(I) salts in the presence of a base. wikipedia.org The high reactivity of the C-I bond allows for selective coupling, even in the presence of less reactive halides like bromides or chlorides on the coupling partner. wikipedia.org
Furthermore, the nitro group at the C-6 position offers a secondary site for derivatization. It can be readily reduced to an amino group using various reducing agents, such as hydrogen gas with a metal catalyst. This resulting amine can then undergo a host of subsequent reactions, including diazotization, acylation, or further cross-coupling, thereby providing access to a diverse range of difunctionalized naphthalene building blocks. The denitrative cross-coupling of nitroarenes has also emerged as a powerful, albeit less common, strategy. acs.org
| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |
| Suzuki Coupling | This compound, Arylboronic acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | 2-Aryl-6-nitronaphthalene | rose-hulman.edu |
| Sonogashira Coupling | This compound, Terminal alkyne | Pd Catalyst, Cu(I) salt, Base | 2-Alkynyl-6-nitronaphthalene | wikipedia.orgorganic-chemistry.org |
| Heck Coupling | This compound, Alkene (e.g., methyl acrylate) | Pd Catalyst (e.g., Pd(OAc)₂), Base | 2-Vinyl-6-nitronaphthalene derivative | nih.govresearchgate.net |
| Nitro Group Reduction | This compound | Reducing Agent (e.g., H₂, Pd/C) | 6-Amino-2-iodonaphthalene |
Design of Extended Pi-Conjugated Systems
The this compound scaffold is an excellent starting point for the construction of extended π-conjugated systems, which are of significant interest for applications in organic electronics, nonlinear optics, and materials science. rsc.org The extension of π-conjugation can enhance charge transport properties and tune the optical and electronic characteristics of the resulting molecules.
The Sonogashira coupling reaction is a cornerstone for this purpose, enabling the iterative connection of aromatic units through rigid ethynyl (B1212043) linkers. washington.edursc.org For example, coupling this compound with a terminal alkyne like trimethylsilylacetylene (B32187) (TMSA), followed by in-situ deprotection, yields 2-ethynyl-6-nitronaphthalene. This product can then be subjected to a second Sonogashira coupling with another molecule of this compound to create a symmetrical dimer linked by a diacetylene bridge. A similar strategy using 1-iodo-5-nitronaphthalene (B11757732) has been successfully employed to synthesize a family of extended π-conjugated 5-nitronaphthyl compounds. acs.org
The Heck coupling reaction provides another powerful method for extending π-conjugation by forming carbon-carbon bonds between the iodo-naphthalene and various alkenes. nih.gov This allows for the incorporation of vinylene (-CH=CH-) linkages into the conjugated backbone, which can influence the planarity and electronic properties of the system. Iterative Heck or Suzuki reactions can lead to the formation of oligo[phenylene-vinylene] or oligophenylene type structures appended to the nitronaphthalene core. researchgate.net The combination of these coupling strategies allows for the precise design and synthesis of complex, high-performance organic materials derived from the this compound building block.
| Strategy | Key Reaction | Reactants | Resulting Linkage | Reference |
| Alkyne Dimerization | Sonogashira Coupling | This compound, Acetylene source | Naphthyl-C≡C-C≡C-Naphthyl | washington.eduacs.org |
| Aryl-Alkyne Extension | Sonogashira Coupling | This compound, Aryl-acetylene | Naphthyl-C≡C-Aryl | wikipedia.orgrsc.org |
| Vinylene Bridging | Heck Coupling | This compound, Divinyl-arene | Naphthyl-CH=CH-Aryl-CH=CH-Naphthyl | nih.gov |
| Biaryl Extension | Suzuki Coupling | This compound, Aryl-diboronic acid | Naphthyl-Aryl-Naphthyl | rose-hulman.edubeilstein-journals.org |
Spectroscopic Characterization Techniques in 2 Iodo 6 Nitronaphthalene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-iodo-6-nitronaphthalene by probing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton (¹H) NMR Analysis
Table 1: Predicted ¹H NMR Data for this compound (Note: This is a predicted table based on general principles and data from similar compounds, as specific experimental data is not available.)
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| H-1 | ~8.2-8.4 | d |
| H-3 | ~7.8-8.0 | d |
| H-4 | ~7.5-7.7 | t |
| H-5 | ~8.6-8.8 | s |
| H-7 | ~7.9-8.1 | d |
| H-8 | ~7.6-7.8 | d |
d = doublet, t = triplet, s = singlet
Carbon-¹³C NMR Analysis
Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it. Studies on related halogenated purine (B94841) deoxynucleosides have shown that halogen substitution significantly affects the ¹³C chemical shifts. nih.gov For this compound, the carbon atoms bonded to the iodine and the nitro group (C-2 and C-6) would exhibit characteristic chemical shifts. The remaining eight carbon atoms would also have distinct resonances based on their position in the bicyclic aromatic system.
Table 2: Predicted ¹³C NMR Data for this compound (Note: This is a predicted table based on general principles as specific experimental data is not available.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1 | ~130-135 |
| C-2 | ~90-95 |
| C-3 | ~125-130 |
| C-4 | ~120-125 |
| C-4a | ~135-140 |
| C-5 | ~122-127 |
| C-6 | ~145-150 |
| C-7 | ~120-125 |
| C-8 | ~128-133 |
| C-8a | ~130-135 |
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the most characteristic vibrations are associated with the nitro (-NO₂) group. For similar nitroaromatic compounds, such as 2-bromo-1-nitronaphthalene, the nitro group exhibits strong absorption bands near 1520 cm⁻¹ for the asymmetric stretch and 1350 cm⁻¹ for the symmetric stretch. The IR spectrum of this compound would also show absorptions corresponding to the C-H stretching and bending vibrations of the naphthalene (B1677914) ring, as well as the C-I stretching vibration, which typically appears at lower frequencies.
Table 3: Characteristic IR Absorption Frequencies for this compound (Based on data from analogous compounds)
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | ~1520 |
| Nitro (NO₂) | Symmetric Stretch | ~1350 |
| Aromatic C-H | Stretch | ~3000-3100 |
| Aromatic C=C | Stretch | ~1400-1600 |
| C-I | Stretch | ~500-600 |
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry (MS) is an essential technique for confirming the molecular weight of this compound and assessing its purity. The molecular formula of this compound is C₁₀H₆INO₂, which corresponds to a monoisotopic mass of approximately 298.94 g/mol . uni.luchemsrc.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 298.94. The fragmentation pattern can also provide structural information. For instance, the mass spectrum of the related compound 2-iodo-4-nitrotoluene (B1293748) shows characteristic fragmentation. nist.gov
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Identity |
| [M]⁺ | 298.94 | Molecular Ion |
| [M+H]⁺ | 299.95 | Protonated Molecule |
| [M+Na]⁺ | 321.93 | Sodium Adduct |
| [M-H]⁻ | 297.94 | Deprotonated Molecule |
Data sourced from predicted values. uni.lu
Electronic Spectroscopy (UV-Vis) for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, these transitions are typically π to π* transitions. The presence of the nitro group, a strong chromophore, and the iodine atom will influence the absorption spectrum. Studies on related compounds like 2-amino-3-iodonaphthalene (B185777) mention the investigation of UV-Vis absorption spectra. lookchem.com One would expect this compound to exhibit strong absorption bands in the UV region, with the positions of the absorption maxima (λ_max) being characteristic of its specific electronic structure.
Table 5: Predicted UV-Vis Absorption Data for this compound (Note: This is a predicted table as specific experimental data is not available.)
| Transition | Predicted λ_max (nm) |
| π → π | ~250-280 |
| n → π | ~320-350 |
Time-Resolved Spectroscopy for Excited-State Dynamics
Time-resolved spectroscopy is a sophisticated technique used to study the dynamics of molecules in their excited states. Following the absorption of light, a molecule can undergo various processes such as internal conversion, intersystem crossing, and fluorescence. These events often occur on ultrafast timescales (femtoseconds to nanoseconds).
Research on similar molecules, like 2-nitronaphthalene (B181648), has shown that ultrafast internal conversion between ππ* and nπ* electronic states is a key process following photoexcitation. rsc.org Time-resolved photoelectron spectroscopy (TRPES) and time-resolved fluorescence spectroscopy are powerful methods to probe these dynamics. aps.orgnih.govstfc.ac.uk For this compound, time-resolved studies could elucidate the lifetime of its excited states, the pathways of energy dissipation, and the influence of the heavy iodine atom on these processes, which can promote intersystem crossing to triplet states. Such studies are crucial for understanding the photophysical and photochemical behavior of the molecule. caltech.edu
Theoretical and Computational Chemistry Studies on 2 Iodo 6 Nitronaphthalene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. scispace.comresearchgate.net DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and other electronic properties that govern a molecule's reactivity. For nitroaromatic compounds, the presence of electron-withdrawing groups like the nitro group and the influence of substituents like iodine significantly impact these properties. nih.gov
The electronic structure of 2-iodo-6-nitronaphthalene is characterized by the interplay between the electron-withdrawing nitro group (-NO₂) and the iodine (-I) substituent on the naphthalene (B1677914) core. The nitro group strongly influences the reduction potential of the naphthalene system. researchgate.net DFT studies on related nitroaromatics have shown that the nitro group induces positive shifts in reduction potentials. researchgate.net The iodine atom, while being a halogen, can exhibit a complex electronic influence, including both inductive and resonance effects.
DFT calculations are also employed to predict the reactivity of molecules. For instance, in the context of Diels-Alder reactions, DFT can be used to analyze the dienophilic nature of the double bonds within the nitronaphthalene system. researchgate.net The electrophilic character of nitronaphthalenes, enhanced by the nitro group, makes them potential candidates for reactions with electron-rich dienes. researchgate.netresearchgate.net
Computational studies on similar nitroaromatic compounds help in understanding the electronic properties. For example, the electronic structure of 2-iodo-1-methoxy-4-nitronaphthalene (B1382754) is influenced by both electron-withdrawing and electron-donating groups, which is a key factor for its potential use in materials science.
| Property | Predicted Influence of Substituents | Reference |
| Reduction Potential | The nitro group significantly increases the reduction potential, making the molecule a better electron acceptor. | researchgate.net |
| Electron Density | The nitro group withdraws electron density from the naphthalene ring, while the iodine atom can have a more complex effect. | |
| Reactivity in Cycloadditions | The electron-deficient nature of the nitronaphthalene core enhances its reactivity as a dienophile in Diels-Alder reactions. | researchgate.net |
Ab Initio Methods in Excited State and Reaction Pathway Analysis
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for studying the excited states and reaction pathways of molecules. nih.gov For nitroaromatic compounds, understanding the behavior of electronically excited states is key to explaining their photophysical and photochemical properties, such as fluorescence and intersystem crossing. researchgate.net
Studies on 2-nitronaphthalene (B181648), a closely related compound, have utilized ab initio nonadiabatic molecular dynamics to investigate its ultrafast intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). researchgate.net These calculations revealed the existence of distinct ISC pathways involving different electronic states and nuclear configurations. researchgate.net The high efficiency of ISC in nitronaphthalenes is a primary reason for their typically low fluorescence quantum yields. nih.govresearchgate.net Preventing distortions of the nitro group, such as pyramidalization or torsional motion, can suppress this rapid ISC. researchgate.net
Ab initio calculations, including methods like Configuration Interaction Singles (CIS) and Complete Active Space Self-Consistent Field (CASSCF), are also used to complement experimental findings on the excited states of nitronaphthalenes. acs.org These methods help in assigning spectral features and understanding the nature of the electronic transitions. acs.org
For reaction pathway analysis, ab initio methods can map out the potential energy surface, identifying transition states and intermediates. This is valuable for understanding mechanisms of reactions such as the domino reactions of nitronaphthalene derivatives or their participation in coupling reactions. mdpi.comacs.org
Molecular Dynamics Simulations for Nonadiabatic Processes
Molecular dynamics (MD) simulations are essential for studying the time-evolution of molecular systems, including nonadiabatic processes where the system transitions between different electronic states. These processes are fundamental to understanding the photochemistry of many organic molecules. rsc.org
For nitronaphthalene derivatives, nonadiabatic MD simulations have been instrumental in unraveling the mechanisms of ultrafast excited-state deactivation. researchgate.net For example, in 2-nitronaphthalene, simulations have shown that upon photoexcitation, the molecule can relax through parallel pathways involving internal conversion and intersystem crossing. researchgate.net The dynamics of these processes, which occur on femtosecond to picosecond timescales, are highly dependent on the molecular structure and the surrounding environment. rsc.org
The development of efficient methods like nonadiabatic Car-Parrinello molecular dynamics allows for the simulation of these processes in larger systems and in condensed phases. aps.org These simulations can track the populations of electronic states over time and identify the key geometric changes, such as bond stretching or twisting, that facilitate the transitions between states. The accurate description of nonadiabatic couplings and the location of conical intersections—points where potential energy surfaces cross—are critical challenges in these simulations.
Prediction of Reactivity and Regioselectivity through Computational Metrics
Computational chemistry offers a suite of metrics derived from electronic structure calculations to predict the reactivity and regioselectivity of chemical reactions. These metrics provide a quantitative basis for understanding and predicting chemical behavior.
For nitronaphthalenes, which can act as dienophiles in Diels-Alder reactions, conceptual DFT provides tools to predict their reactivity. researchgate.net Indices such as chemical hardness, electronic chemical potential, and global electrophilicity can be calculated to rationalize the viability of these reactions. researchgate.net For instance, a high electrophilicity index for a nitronaphthalene would suggest a high reactivity towards electron-rich dienes. researchgate.net
Applications of 2 Iodo 6 Nitronaphthalene in Complex Organic Synthesis
Role as a Key Synthetic Intermediate for Aromatic and Heterocyclic Systems
The dual functionality of 2-iodo-6-nitronaphthalene makes it a powerful building block for the synthesis of highly substituted aromatic and heterocyclic compounds. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for creating C-C bonds. researchgate.net
Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming biaryl structures. researchgate.netscirp.org this compound can be coupled with a wide variety of aryl or vinyl boronic acids or their esters to introduce new substituents at the 2-position of the naphthalene (B1677914) ring. organic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex and proceeds under relatively mild conditions. researchgate.net This strategy has been employed to create complex biaryl compounds which are scaffolds for biologically active molecules and advanced materials. rsc.orgnih.gov
Other Cross-Coupling Reactions: Beyond the Suzuki coupling, the iodo-substituent facilitates other important transformations. For instance, Sonogashira coupling with terminal alkynes introduces alkynyl moieties, leading to the formation of extended π-conjugated systems. acs.org
The nitro group on the naphthalene ring serves a dual purpose. Initially, it deactivates the ring towards certain electrophilic substitutions while directing other reactions. More importantly, it can be easily reduced to an amino group (2-amino-6-iodonaphthalene) under standard conditions (e.g., using SnCl₂, H₂/Pd, or sodium dithionite). researchgate.netmdpi-res.com This resulting amino group is a versatile handle for further functionalization. It can be acylated, alkylated, or used as a nucleophile in cyclization reactions to construct heterocyclic rings fused to the naphthalene core. For example, condensation reactions of the derived aminonaphthalene with dicarbonyl compounds can lead to the formation of quinoline-like structures. nih.gov The synthesis of 4- and 6-substituted nitroindoles from m-nitroaniline highlights a similar principle where an amino group participates in cyclization after a nucleophilic substitution step. researchgate.net
The following table summarizes key transformations starting from this compound:
Concluding Remarks and Future Perspectives in 2 Iodo 6 Nitronaphthalene Research
Current Challenges and Opportunities
The primary challenge in the utilization of 2-iodo-6-nitronaphthalene, like many polysubstituted naphthalenes, lies in its synthesis. Traditional nitration methods often result in mixtures of regioisomers, leading to difficulties in purification and lower yields of the desired 2,6-substituted product. Achieving high regioselectivity in the nitration of iodonaphthalene or the iodination of nitronaphthalene remains a significant hurdle. scitepress.org Furthermore, the synthesis of nitroaromatic compounds can involve harsh acidic conditions, which may not be compatible with other sensitive functional groups and can generate significant chemical waste. scitepress.org
Despite these synthetic challenges, significant opportunities exist for leveraging the dual functionality of this compound. The presence of the nitro group makes the naphthalene (B1677914) ring electron-deficient, which can be exploited in various nucleophilic aromatic substitution reactions. The nitro group itself is a versatile functional handle that can be reduced to an amine, opening pathways to a vast array of derivatives, including amides, sulfonamides, and diazo compounds. This transformation is crucial for the synthesis of dyes, pharmaceuticals, and materials with specific electronic properties.
The carbon-iodine bond is the gateway to a multitude of cross-coupling reactions. This presents a major opportunity for the construction of complex molecular architectures. The development of highly efficient and selective catalysts for these transformations is a key area of ongoing research. Moreover, the unique electronic properties conferred by the nitro and iodo substituents make this compound an interesting candidate for studies in materials science, particularly in the development of n-type organic semiconductors and fluorescent materials. researchgate.net The exploration of its potential in medicinal chemistry, for instance as an intermediate for enzyme inhibitors, also represents a promising avenue.
Emerging Synthetic Methodologies and Catalytic Systems
To overcome the challenges associated with traditional synthetic methods, researchers are exploring novel methodologies and advanced catalytic systems.
Synthetic Methodologies:
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher selectivity, and safer handling of potentially hazardous nitration reactions. The use of flow systems for catalyst screening in reactions like the Sonogashira coupling has already demonstrated significant potential for rapid optimization. thalesnano.com
Electrosynthesis: Electrochemical methods provide a green and efficient alternative for functional group transformations. For instance, electrochemical borylation and cyanation of nitroarenes have been developed, suggesting that similar strategies could be applied to this compound to introduce further complexity. mpg.de
Catalytic Systems:
Palladium-Catalyzed Cross-Coupling: The Mizoroki-Heck, Suzuki-Miyaura, and Sonogashira reactions are powerful tools for C-C bond formation. organic-chemistry.orgnih.govlibretexts.orglibretexts.org Research is focused on developing more active and robust palladium catalysts. This includes the use of advanced phosphine (B1218219) ligands (e.g., Buchwald and Fu ligands), N-heterocyclic carbene (NHC) ligands, and palladacycles that exhibit high stability and reactivity, even with less reactive coupling partners like aryl chlorides. diva-portal.orgrsc.org Such catalysts are crucial for the efficient coupling of this compound with a wide range of substrates. researchgate.netnih.gov
Copper-Catalyzed Reactions: Copper-based catalysts offer a more economical alternative to palladium for certain cross-coupling reactions, such as the Ullmann condensation and copper-free Sonogashira couplings. rsc.orgthieme-connect.com The development of new ligand systems for copper is expanding the scope and efficiency of these transformations.
Dual Catalytic Systems: Combining different catalytic cycles in one pot allows for complex transformations to occur sequentially. For example, a reaction could involve a palladium-catalyzed cross-coupling at the iodo-position followed by a separate catalytic reduction of the nitro group.
The table below summarizes some of the key cross-coupling reactions applicable to this compound.
| Reaction Name | Coupling Partner | Catalyst System (Example) | Resulting Linkage |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids | Pd(PPh₃)₄, Base | C-C (Aryl/Vinyl) |
| Mizoroki-Heck | Alkenes | Pd(OAc)₂, Phosphine Ligand, Base | C-C (Vinyl) |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI, Amine Base | C-C (Alkynyl) |
| Buchwald-Hartwig | Amines, Amides | Pd₂(dba)₃, Buchwald Ligand, Base | C-N |
| Ullmann Condensation | Alcohols, Amines | CuI, Ligand, Base | C-O, C-N |
Potential for Novel Naphthalene-Based Architectures
The true potential of this compound lies in its use as a scaffold for the synthesis of novel, complex, and functional molecular architectures. The ability to selectively functionalize both the 2- and 6-positions through sequential or orthogonal reactions opens up a vast chemical space.
Functional Polymers: The difunctional nature of this compound makes it an ideal monomer for step-growth polymerization. For example, Sonogashira or Suzuki coupling reactions could be used to create conjugated polymers. acs.org Subsequent reduction of the nitro groups to amines would yield polymers with reactive sites for further functionalization, such as crosslinking or the attachment of other chemical moieties. Such naphthalene-based polymers are being investigated for applications as catalytic supports and for the uptake of CO₂ and heavy metals. mdpi.comnih.govgoogle.com
Advanced Materials: The introduction of this compound into larger π-conjugated systems could lead to the development of new materials with interesting photophysical properties. By coupling it with fluorescent cores, it is possible to tune the emission wavelengths and quantum yields. While nitroaromatics are often fluorescence quenchers, strategic design can lead to highly fluorescent materials. researchgate.net These materials could find applications in organic light-emitting diodes (OLEDs), sensors, and molecular probes. The synthesis of extended nanostructures based on naphthalene units has already been demonstrated, highlighting the potential for creating precisely controlled molecular wires. acs.orgtandfonline.com
Complex Polycyclic Systems: Naphthalene derivatives are key components in the synthesis of larger polycyclic aromatic hydrocarbons (PAHs) and helicenes. Through multi-step synthetic sequences involving cross-coupling and cyclization reactions, this compound could serve as a key building block for creating novel, contorted, or helical structures with unique chiroptical properties. beilstein-journals.org
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-Iodo-6-nitronaphthalene with high purity?
- Methodological Answer : Synthesis should prioritize regioselective iodination and nitration to avoid byproducts. Use inert atmospheres (e.g., nitrogen) and controlled temperatures to stabilize reactive intermediates. Characterization via NMR and HPLC ensures purity. For example, analogous naphthalene derivatives (e.g., 2-Chloro-1-iodonaphthalene) require halogen-specific reaction conditions to prevent cross-reactivity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- Mass spectrometry (MS) confirms molecular weight.
- Infrared (IR) spectroscopy identifies functional groups (e.g., nitro stretches at ~1520 cm⁻¹).
- X-ray crystallography resolves spatial arrangements. Cross-reference data with databases like NIST Chemistry WebBook for validation .
Q. What experimental design principles minimize bias in toxicity studies of this compound?
- Methodological Answer : Follow risk-of-bias frameworks for animal studies:
- Randomize dose administration.
- Conceal group allocation to prevent observer bias.
- Report all outcomes transparently (see Table C-7 in ). Studies with ≥3 "yes" responses to bias questionnaires are classified as moderate/high confidence .
Advanced Research Questions
Q. How should researchers address contradictions in toxicity data between in vitro and in vivo models for this compound?
- Methodological Answer : Apply iterative analysis:
- Step 1 : Compare metabolic pathways (e.g., liver enzyme activity differences).
- Step 2 : Use computational models to simulate bioavailability (e.g., QSAR or molecular docking).
- Step 3 : Validate with hybrid models (e.g., organ-on-chip systems). Contradictions often arise from interspecies metabolic variations or incomplete dose-response curves .
Q. What strategies improve the reliability of computational predictions for this compound’s reactivity?
- Methodological Answer : Use ensemble modeling:
- Combine DFT calculations (e.g., B3LYP/6-31G*) with molecular dynamics simulations.
- Cross-validate results against experimental data (e.g., reaction enthalpies from NIST).
- Account for solvent effects using COSMO-RS. Discrepancies >5% require re-evaluation of basis sets or solvation parameters .
Q. How can secondary data from public repositories be rigorously analyzed for meta-studies on nitroaromatic compounds like this compound?
- Methodological Answer : Implement a reproducibility checklist:
- Data filtering : Exclude studies with "low" or "very low" confidence ratings (per ).
- Standardization : Normalize units (e.g., convert ppm to molarity).
- Statistical harmonization : Apply mixed-effects models to account for inter-study variability. Tools like RevMan or R’s metafor package streamline this process .
Q. What methodologies resolve empirical contradictions in the photostability of this compound across studies?
- Methodological Answer : Conduct controlled replicate experiments under standardized conditions:
- Use UV-Vis spectroscopy with calibrated light sources (e.g., 254 nm).
- Monitor degradation products via LC-MS.
- Apply falsification frameworks (e.g., ’s IDA protocol) to test competing hypotheses (e.g., solvent polarity vs. radical quenching).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
